

# AKR1C1-IN-1 datasheet and material safety data sheet (MSDS) information

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## Compound of Interest

Compound Name: AKR1C1-IN-1

Cat. No.: B1680113

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## AKR1C1-IN-1: Application Notes and Protocols for Researchers

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### Abstract

**AKR1C1-IN-1** is a potent and selective inhibitor of the human aldo-keto reductase family 1 member C1 (AKR1C1), also known as 20 $\alpha$ -hydroxysteroid dehydrogenase.<sup>[1][2]</sup> This document provides a comprehensive overview of **AKR1C1-IN-1**, including its physicochemical properties, biological activity, and detailed protocols for its use in in vitro and cell-based assays. Safety and handling information is also provided to ensure proper laboratory use.

### Physicochemical Properties

Property	Value	Reference
Synonyms	N/A	[3]
Formula	C13H9BrO3	[3]
Molecular Weight	293.11	[3]
CAS Number	4906-68-7	[3]
Purity	≥99% (HPLC)	[1]
Appearance	Solid	[4]
Solubility	DMSO: 59 mg/mL (201.28 mM)	[1]

## Biological Activity

**AKR1C1-IN-1** is a highly selective inhibitor of AKR1C1, an enzyme involved in the metabolism of steroids and other carbonyl-containing compounds.[5][6][7] AKR1C1 catalyzes the conversion of progesterone to its inactive form, 20 $\alpha$ -hydroxyprogesterone.[8][9] By inhibiting AKR1C1, **AKR1C1-IN-1** can modulate steroid hormone signaling and has potential applications in cancer research.[5][8]

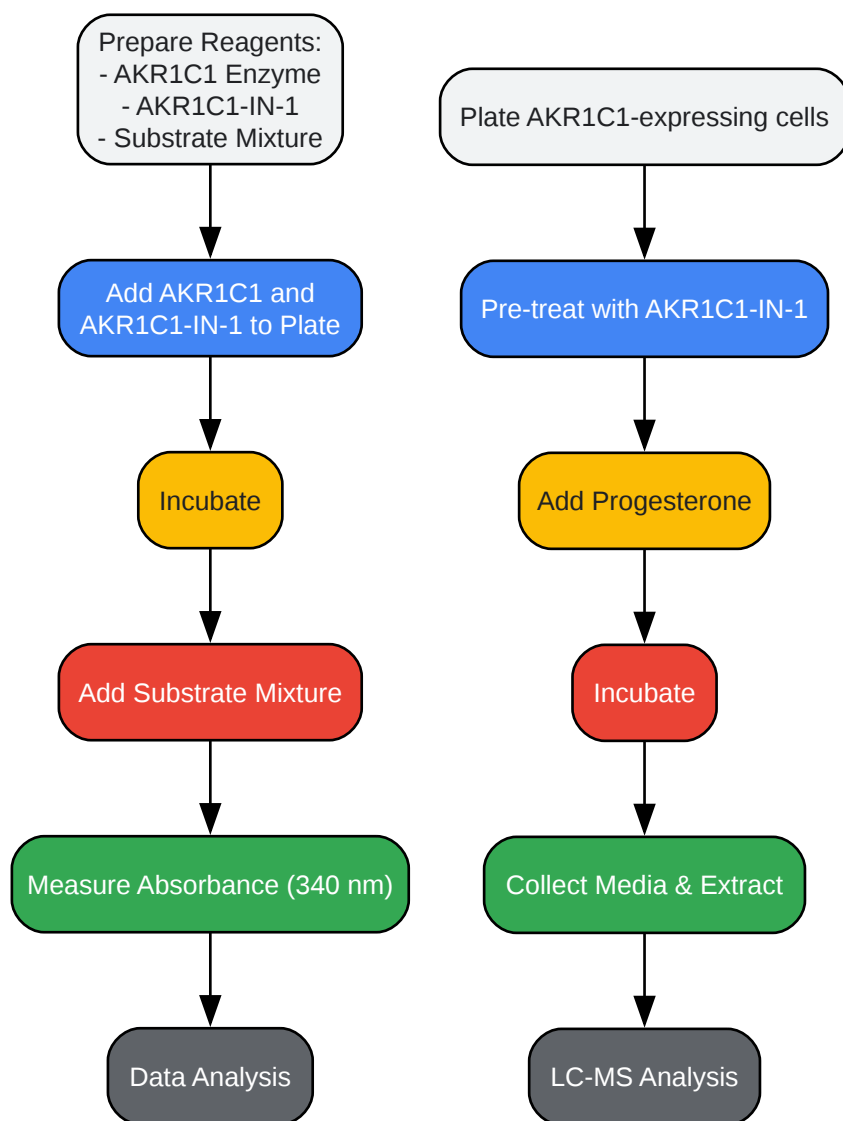
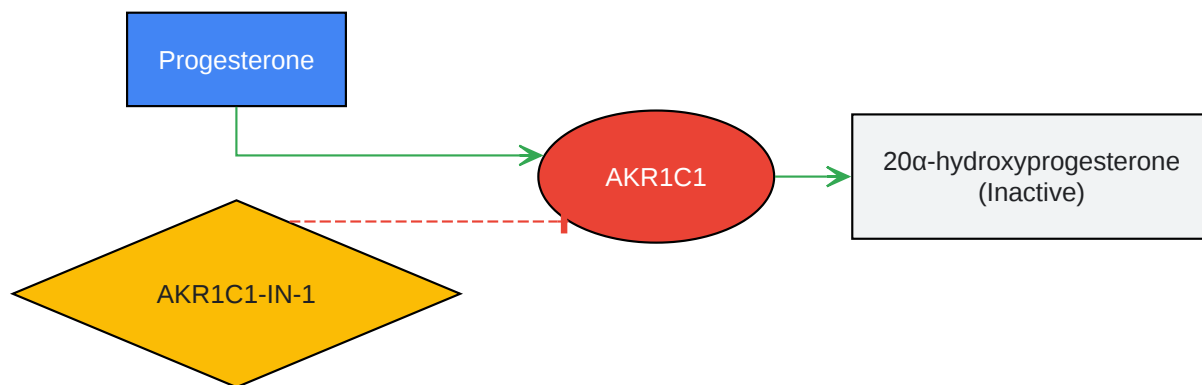
Target	K <sub>i</sub>	IC <sub>50</sub>
AKR1C1	4 nM	460 nM (in cells)
AKR1C2	87 nM	N/A
AKR1C3	4.2 $\mu$ M	N/A
AKR1C4	18.2 $\mu$ M	N/A

References:[1][2]

## Signaling Pathway and Mechanism of Action

AKR1C1 is a key enzyme in progesterone metabolism, converting active progesterone into its inactive metabolite, 20 $\alpha$ -hydroxyprogesterone. This process is crucial for regulating

progesterone levels and its downstream effects on cellular processes. **AKR1C1-IN-1** selectively inhibits this enzymatic activity, thereby increasing the local concentration of active progesterone.



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